molecular formula C10H10N4O3S B3162791 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 881585-85-9

2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Cat. No. B3162791
CAS RN: 881585-85-9
M. Wt: 266.28 g/mol
InChI Key: OMQIMDAMRTUSKU-UHFFFAOYSA-N
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Description

2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid is a chemical compound with the molecular formula C10H10N4O3S and a molecular weight of 266.28 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H10N4O3S . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 266.28 and a molecular formula of C10H10N4O3S . More specific properties such as melting point, solubility, and stability are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

  • A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant activities. The structural features of the compounds and their efficacy in preclinical evaluation were extensively characterized, indicating a potential utility in antidepressant medication development (Mathew, Suresh, & Anbazhagan, 2014).

Pharmacodynamics and Molecular Docking Studies

  • Research on bioisosteres and hybrids of known NSAIDs led to the synthesis and characterization of compounds with significant antinociceptive and anti-inflammatory effects. This study also involved molecular docking to ascertain the interaction of these compounds with cyclooxygenase, demonstrating potential improvements over traditional NSAIDs (González-Trujano et al., 2018).

Bone Selective Estrogen Mimetics

  • Analogues of the estrogen receptor ligand 4-[1-(p-hydroxyphenyl)-2-phenylethyl]phenoxyacetic acid were synthesized to reduce polarity/ionizability and improve efficacy. The study successfully identified compounds with differential bone/uterus effects, similar to those of known selective ER modulators (Rubin, Ruenitz, Boudinot, & Boyd, 2001).

Antimalarial Activity and Structure-Activity Relationships

  • A series of compounds were prepared and assessed for their antimalarial potency against Plasmodium berghei in mice. The research identified significant correlations between antimalarial potency and the properties of the phenyl ring substituents, providing insights for further drug development (Werbel et al., 1986).

Xanthine Oxidoreductase Inhibition

  • Y-700 was identified as a potent inhibitor of xanthine oxidoreductase with promising pharmacokinetic properties, making it a potential candidate for treating hyperuricemia and other diseases involving xanthine oxidoreductase (Fukunari et al., 2004).

Safety and Hazards

Tetrazoles, including 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, can decompose on heating to emit toxic nitrogen fumes . They can react vigorously when exposed to shock, fire, and heat on friction . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c15-8(9(16)17)6-18-10-11-12-13-14(10)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQIMDAMRTUSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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